2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate
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Overview
Description
2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate is a complex organic compound that features a sulfonyloxyethyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate typically involves the reaction of 4-methylphenylsulfonyl chloride with an appropriate amino acid ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate: This compound has a similar sulfonyloxyethyl group and is used in organic synthesis.
Uniqueness
2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21NO5S |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C14H21NO5S/c1-10(2)13(15)14(16)19-8-9-20-21(17,18)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9,15H2,1-3H3/t13-/m0/s1 |
InChI Key |
KDVCCZBVCFIZMV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(=O)C(C(C)C)N |
Origin of Product |
United States |
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